N-mesityl-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide

Description

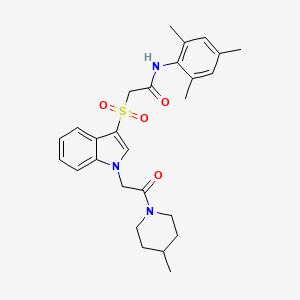

N-mesityl-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a structurally complex molecule featuring a mesityl (2,4,6-trimethylphenyl) group attached to an acetamide core, which is further linked via a sulfonyl bridge to a 1H-indol-3-yl moiety. The indole ring is substituted with a 2-oxoethyl chain bearing a 4-methylpiperidin-1-yl group. This compound shares structural motifs with several pharmacologically relevant analogs, particularly in its sulfonamide and heterocyclic components, which are common in ligands targeting receptors such as 5-HT6 or enzymes like kinases . Its synthesis likely involves multi-step reactions, including sulfonylation, amidation, and heterocyclic functionalization, as observed in related compounds .

Properties

IUPAC Name |

2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-(2,4,6-trimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N3O4S/c1-18-9-11-29(12-10-18)26(32)16-30-15-24(22-7-5-6-8-23(22)30)35(33,34)17-25(31)28-27-20(3)13-19(2)14-21(27)4/h5-8,13-15,18H,9-12,16-17H2,1-4H3,(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNJIJIPJRUFLCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=C(C=C(C=C4C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-mesityl-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews its chemical properties, synthesis, and various biological activities, including antiproliferative effects, anti-inflammatory properties, and its mechanism of action.

The compound has the following chemical characteristics:

- Molecular Formula : C27H33N3O2S

- Molecular Weight : 463.64 g/mol

- CAS Number : 878059-31-5

- Purity : Typically 95% .

Synthesis

The synthesis of this compound involves multi-step organic reactions that typically include the formation of the indole nucleus followed by sulfonylation and acetamide formation. The detailed synthetic route is often proprietary but is crucial for producing compounds with high purity for biological testing.

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of N-mesityl derivatives against various cancer cell lines. For instance, compounds structurally related to N-mesityl have shown promising results in inhibiting the growth of HeLa, MCF-7, and HT-29 cancer cell lines. Notably, one derivative exhibited an IC50 value of 0.34 μM against MCF-7 cells, indicating potent anticancer activity .

| Cell Line | Compound | IC50 (μM) |

|---|---|---|

| HeLa | 7d | 0.52 |

| MCF-7 | 7d | 0.34 |

| HT-29 | 7d | 0.86 |

Mechanistic studies suggest that these compounds induce apoptosis and arrest cell cycle progression at the G2/M phase, similar to known tubulin polymerization inhibitors like colchicine .

Anti-inflammatory Activity

In vitro studies have demonstrated that N-mesityl derivatives possess significant anti-inflammatory properties. Compounds have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α in macrophage models. Additionally, they exhibit inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets in inflammation .

| Compound | COX Inhibition (%) | Remarks |

|---|---|---|

| 5d | High | Dual COX/5-LOX inhibitor |

| 4e | Moderate | Selective against COX |

Antimicrobial Activity

The antimicrobial potential of N-mesityl derivatives has also been explored. Certain compounds demonstrate selective antibacterial activity against Gram-negative bacteria such as E. coli and Salmonella enterica. This activity correlates with their structural features, particularly the presence of the indole moiety, which is known for its bioactivity .

Case Studies

Several case studies highlight the effectiveness of N-mesityl derivatives in preclinical settings:

- Cancer Treatment : A study involving a series of indole-based compounds showed that modifications to the sulfonamide group significantly enhanced antiproliferative activity against breast cancer cells.

- Inflammatory Disorders : Research indicated that these compounds could serve as potential therapeutic agents for conditions characterized by chronic inflammation due to their ability to modulate inflammatory pathways.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The target compound’s structure can be dissected into three key regions for comparison:

Mesityl-acetamide core : The mesityl group introduces steric bulk and lipophilicity, distinguishing it from analogs with smaller aryl groups (e.g., 4-iodophenyl in 3a or biphenyl in N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide ).

Sulfonyl-indole linkage : The 1H-indol-3-yl-sulfonyl group is a recurring motif in compounds like 3a–v and 6d–l , though substituents on the indole (e.g., 5-fluoro in 3a ) or sulfonamide position (e.g., piperidinyl in 6g ) vary.

4-Methylpiperidinyl-oxoethyl side chain : This six-membered ring contrasts with piperazine derivatives in 6d–l , which often include benzhydryl or bis(4-fluorophenyl)methyl groups. The methyl group on piperidine may reduce basicity compared to piperazine analogs.

Table 1: Key Structural and Physical Properties of Analogs

*Estimated from starting material (200 mg → 92.5 mg with impurities).

Physical and Spectroscopic Properties

- Melting Points : While the target compound’s melting point is unreported, analogs with rigid sulfonamide backbones (e.g., 6g at 230°C ) suggest a high melting point due to the mesityl group’s steric stabilization.

- Spectroscopic Data :

- Solubility : The mesityl group may reduce aqueous solubility compared to polar analogs like 3a , which contain iodophenyl or methoxy groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.